molecular formula C19H27N7O2 B11088358 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](ethyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](ethyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11088358
M. Wt: 385.5 g/mol
InChI Key: DPGVRGSUUCUGDM-UHFFFAOYSA-N
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Description

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide . The subsequent steps involve the introduction of the acetyl group, the ethylamino group, and the cyclohexanecarboxamide moiety. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring and the cyclohexane ring. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring, in particular, is known for its ability to form stable complexes with metal ions and other molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide include:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C19H27N7O2

Molecular Weight

385.5 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-ethylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H27N7O2/c1-3-25(16(27)13-26-18(20)22-23-24-26)19(11-5-4-6-12-19)17(28)21-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,21,28)(H2,20,22,24)

InChI Key

DPGVRGSUUCUGDM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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